
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Carboxamide Moiety: The final step involves coupling the sulfonylated piperidine with 4-methylthiophene-2-carboxylic acid. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for disease progression.
Comparison with Similar Compounds
Similar Compounds
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
- The presence of the cyclopropylsulfonyl group and the specific substitution pattern on the piperidine ring and thiophene moiety makes this compound unique. These structural features can influence its biological activity and specificity towards certain targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-11-8-14(21-10-11)15(18)16-9-12-4-6-17(7-5-12)22(19,20)13-2-3-13/h8,10,12-13H,2-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSNYVYNGKCFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2819750.png)
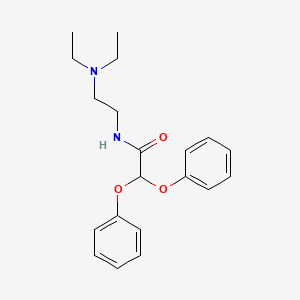
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2819753.png)

![3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2819757.png)
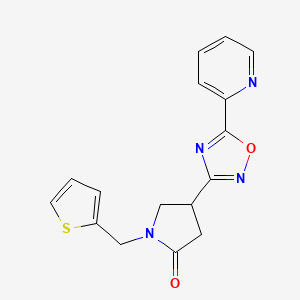
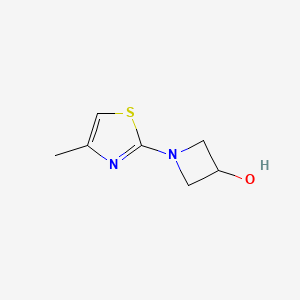
![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)
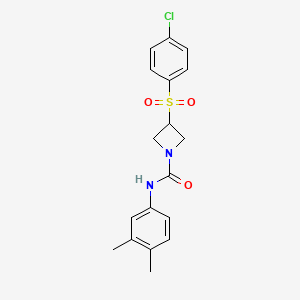
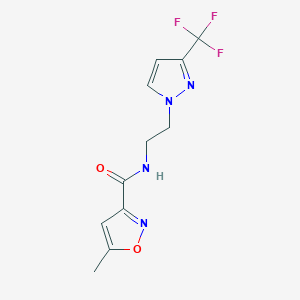
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B2819768.png)
![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819770.png)
